molecular formula C14H19NO4 B7933291 [(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-acetic acid

[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-acetic acid

Cat. No.: B7933291
M. Wt: 265.30 g/mol
InChI Key: OFKHHZBEISUPJL-UHFFFAOYSA-N
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Description

[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-acetic acid is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.30 g/mol. The purity is usually 95%.
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Biological Activity

[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amino]-acetic acid is a compound of interest due to its unique structural features and potential biological activities. This compound belongs to the class of benzodioxin derivatives, which have been studied for various pharmacological properties including anticancer, neuroprotective, and antimicrobial activities. This article reviews the biological activities associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO2C_{12}H_{17}NO_2, with a molecular weight of approximately 207.27 g/mol. Its structure features a dihydrobenzo[1,4]dioxin moiety linked to an isopropylamino group and an acetic acid functional group.

Anticancer Properties

Research indicates that compounds containing the dihydrobenzo[1,4]dioxin structure exhibit significant anticancer potential. For instance:

  • Mechanism of Action : These compounds may interact with specific receptors or enzymes involved in cancer cell signaling pathways. The modulation of these pathways can inhibit cancer progression and induce apoptosis in tumor cells.
  • Case Study : A study demonstrated that derivatives of dihydrobenzo[1,4]dioxin were effective in inhibiting cell proliferation in various cancer cell lines. The compound's ability to disrupt cellular processes related to cancer growth was highlighted through molecular docking studies that identified potential targets such as HDAC and thymidylate synthase .

Neuroprotective Effects

The neuroprotective properties of this compound have garnered attention in medicinal chemistry:

  • Mechanism : The compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
  • Research Findings : Studies have shown that similar compounds can reduce neuronal apoptosis in models of neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial properties of benzodioxin derivatives are also noteworthy:

  • Efficacy Against Pathogens : Preliminary studies suggest that this compound may possess activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Comparative studies have reported MIC values for similar compounds ranging from 20 µM to 70 µM against various bacterial strains .

Data Tables

Biological Activity Mechanism/Target References
AnticancerInhibition of HDAC, thymidylate synthase
NeuroprotectionModulation of neurotransmitter systems
AntimicrobialActivity against E. coli and S. aureus

Properties

IUPAC Name

2-[2,3-dihydro-1,4-benzodioxin-5-ylmethyl(propan-2-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)15(9-13(16)17)8-11-4-3-5-12-14(11)19-7-6-18-12/h3-5,10H,6-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKHHZBEISUPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=C2C(=CC=C1)OCCO2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.